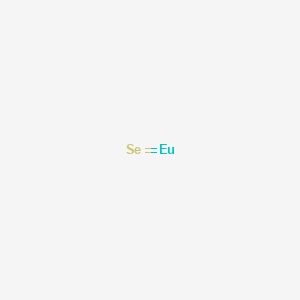

Europium selenide

Overview

Description

Europium Selenide is an inorganic compound with the chemical formula Eu2Se3. It is one of the selenides of europium . Europium Selenide can refer to Europium (II) selenide and Europium (III) selenide .

Synthesis Analysis

Europium Selenide can be obtained by the reaction of selenium and europium at high temperature . In a study, europium-doped CdSe quantum dots were successfully synthesized using a one-pot microwave synthesis method . Another study reported the in vivo synthesis of europium selenide nanoparticles using recombinant Escherichia coli cells expressing heavy-metal binding proteins .Molecular Structure Analysis

Europium monoselenide forms black or brown crystals of cubic syngony, spatial group Fm3m, cell parameters a = 0.6185 nm, Z = 4 .Chemical Reactions Analysis

Europium Selenide can be obtained by the reaction of selenium and europium at high temperature . It co-melts with germanium diselenide to form Eu2GeSe5 and Eu2Ge2Se7 . It reacts with uranium and uranium diselenide at high temperature to obtain EuU2Se5 .Physical And Chemical Properties Analysis

Europium monoselenide forms black or brown crystals of cubic syngony, spatial group Fm3m, cell parameters a = 0.6185 nm, Z = 4 . Optical studies reveal low absorption, low reflection, and high transmission within the visible region .Scientific Research Applications

Magnetic Properties : EuSe, along with other europium compounds like EuS and EuTe, exhibits significant magnetic properties. At low temperatures (4.2 K), EuSe is ferromagnetic, making it a subject of interest in the study of magnetic materials (Mcguire et al., 1962).

Thin Film Applications : Thin films of EuSe have been synthesized on silicon and non-conductive glass substrates using the Spray Pyrolysis technique. These films, studied for their morphological and optical properties, have potential applications in optoelectronics (Bagde et al., 2016).

Ferromagnetic Europium Compounds : EuSe is part of the europium chalcogenides, which are simple in crystal and magnetic structure, ideal for experimental and theoretical studies in magnetism (Mcguire & Shafer, 1964).

Sublimation Thermodynamics : The sublimation behavior of EuSe has been investigated, revealing details about its high-temperature stability and potential for use in high-temperature applications (Hariharan & Eick, 1974).

Fluorescence Enhancement : EuSe can enhance the fluorescence of Eu3+ ions in a silica matrix, suggesting applications in optics and bioimaging (Jose et al., 2003).

Toxicity Studies : Understanding the toxicity of europium compounds is crucial for their safe use in biomedical applications. In vivo studies on europium hydroxide nanorods, which are related to EuSe in terms of their europium content, suggest mild toxicity at higher doses (Patra et al., 2009).

Photoemission Studies : The photoemission from EuSe has been measured, providing insights into the electronic density of states in these compounds, which is critical for electronic and optoelectronic applications (Busch et al., 1969).

Biotechnology Applications : EuSe and europium compounds have been explored for their potential in biotechnology, particularly in bioanalysis and possibly in cancer therapy (Jiang, 2004).

Quantum Dots and Nanoparticles : EuSe has been synthesized in the form of quantum dots and nanoparticles, showing promise in chemiluminescence and antibacterial activities, indicating potential in medical and biological applications (Nazari et al., 2019).

Genome-wide Screening in Yeast : Studies on europium toxicity in yeast provide insights into the biological interactions of europium compounds, which can have implications for human health and safety (Pallares et al., 2021).

Mechanism of Action

The organic forms of selenium naturally present in the human body are selenocysteine and selenoproteins. These forms have a unique way of synthesis and translational coding . Selenoproteins act as antioxidant warriors for thyroid regulation, male-fertility enhancement, and anti-inflammatory actions .

Safety and Hazards

Future Directions

Europium Selenide has potential applications in future optical isolators and optomagnetic devices due to their unique photophysical and magnetic properties . The role of selenium and its possible routes in translational decoding of selenocysteine, synthesis of selenoproteins, systemic action of selenoproteins, and their indirect assimilation in the process of wound healing are explained in detail .

properties

IUPAC Name |

selanylideneeuropium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSIELJPGDPWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se]=[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Selanylideneeuropium | |

CAS RN |

12020-66-5 | |

| Record name | Europium selenide (EuSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12020-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium selenide (EuSe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium selenide (EuSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[de,st]pentacene](/img/structure/B82999.png)